2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique tricyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 2-methylpyridin-4-ylmethyl precursor.
Cyclization: The next step involves the cyclization of the intermediate to form the tricyclic core structure.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxypyridin-4-amine
- 4-methyl-2-pyridinone
- 2-hydroxy-4-methylpyridine
Uniqueness
Compared to similar compounds, 2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide stands out due to its tricyclic structure, which imparts unique chemical properties and reactivity. This structural feature may enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
IUPAC Name |
2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-10-5-11(3-4-18-10)8-19-17(21)20-9-13-6-12-7-14(13)15(20)16(12)22-2/h3-5,12-16H,6-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFOYYFFUASAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CNC(=O)N2CC3CC4CC3C2C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.